molecular formula C23H21N7O3S2 B11217213 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone

Cat. No.: B11217213
M. Wt: 507.6 g/mol
InChI Key: IBCOWQCOZRUDAI-UHFFFAOYSA-N
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Description

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone is a complex organic compound that features a combination of piperazine, nitrophenyl, thiazole, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-nitrophenylpiperazine, which is then reacted with other intermediates like 2-thioxo-1,2-dihydroquinazoline and thiazole derivatives under specific conditions (e.g., temperature, solvents, catalysts).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific benefits.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins where the compound can bind and exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: Shares the piperazine and nitrophenyl moieties.

    2-Thioxo-1,2-dihydroquinazoline: Contains the quinazoline and thioxo groups.

    Thiazole derivatives: Similar thiazole ring structure.

Uniqueness

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone is unique due to its combination of multiple functional groups, which may confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N7O3S2

Molecular Weight

507.6 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C23H21N7O3S2/c31-20(29-11-9-28(10-12-29)16-5-7-17(8-6-16)30(32)33)13-15-14-35-23(24-15)27-21-18-3-1-2-4-19(18)25-22(34)26-21/h1-8,14H,9-13H2,(H2,24,25,26,27,34)

InChI Key

IBCOWQCOZRUDAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54

Origin of Product

United States

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